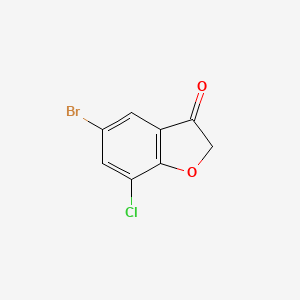

5-Bromo-7-chlorobenzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-7-chlorobenzofuran-3(2H)-one is a chemical compound that belongs to the family of benzofuran derivatives. It is a white crystalline powder that is used in various scientific research applications. This compound has attracted significant interest from researchers due to its various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Intermediates

A novel approach to synthesizing bromo- and iodomethyl-substituted tetrahydrofurans leverages the photolysis of N-alkenoxythiazole-2(3H)-thiones and pyridine-2(1H)-thiones. This method provides a new route for the creation of halogenated organic compounds, which can be utilized in various synthetic applications, including the production of aryl-substituted tetrahydrofurans (Hartung et al., 2003).

Organic Synthesis Building Blocks

Investigation into 1-bromo-3-buten-2-one revealed its potential as a building block for organic synthesis. It has been found useful in the creation of 5-membered-aza-heterocycles and carbocycles, offering a versatile tool for chemists to design and synthesize new compounds (Westerlund et al., 2001).

Catalysis and Chemical Reactions

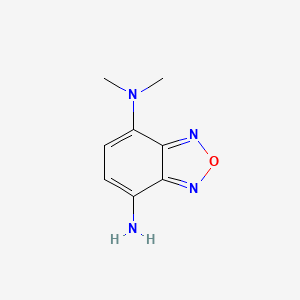

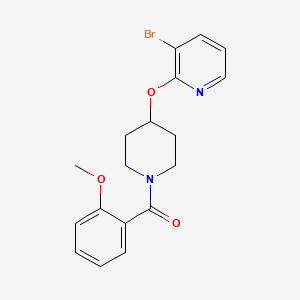

The selective amination of polyhalopyridines using a palladium-xantphos complex has been demonstrated to produce high yields of aminated products. This process exemplifies the catalytic capabilities of palladium complexes in facilitating specific chemical transformations (Jianguo Ji et al., 2003).

Precursors for Heteroditopic Ligands

One-pot halomethylation of 5-substituted salicylaldehydes provides an efficient method for the preparation of heteroditopic ligands. These ligands have applications in the binding of metal salts, showcasing their utility in coordination chemistry (Qiang Wang et al., 2006).

Reduction of Biomass-Derived Compounds

Catalytic reduction of furanic compounds derived from biomass into valuable chemicals and fuels highlights the potential of hydrogenation processes in the biorefinery sector. Such transformations are crucial for the sustainable conversion of biomass into a wide range of industrially relevant products (Nakagawa et al., 2013).

Versatile Precursors for Organic Synthesis

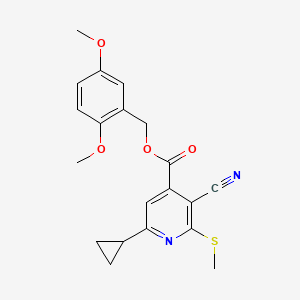

Brominated trihalomethylenones serve as versatile precursors in the synthesis of various pyrazole derivatives, demonstrating their utility in the creation of compounds with potential biological activities (Martins et al., 2013).

Eigenschaften

IUPAC Name |

5-bromo-7-chloro-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETJSJMINFSMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2869286.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2869287.png)

![5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2869291.png)

![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)